N-benzoyl-2-methylalanine

Descripción general

Descripción

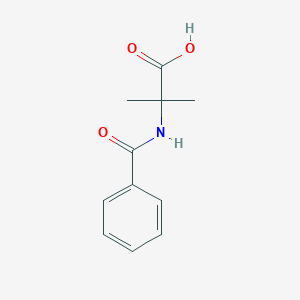

N-benzoyl-2-methylalanine: is an organic compound with the molecular formula C11H13NO3 It is a derivative of alanine, where the amino group is substituted with a benzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Amidation: One common method to synthesize N-benzoyl-2-methylalanine involves the reaction of 2-methylalanine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

One-Pot Amidation: Another efficient method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, minimizing side reactions and maximizing efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-benzoyl-2-methylalanine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The benzoyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

NBMA has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Studies indicate that NBMA acts as an inhibitor for serine proteases like trypsin and chymotrypsin. Its binding to the active site of these enzymes can hinder their ability to cleave peptide bonds, suggesting potential use in treating conditions associated with excessive protease activity, such as pancreatitis.

- Anticancer Activity : Research has focused on NBMA derivatives as inhibitors of DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. Compounds derived from NBMA have shown promise in preventing DNMT-dependent DNA methylation, indicating potential applications in cancer therapy .

Biological Applications

- Antifungal Activity : Recent studies have demonstrated that N-benzoyl amino acids, including NBMA, exhibit antifungal properties against pathogens like Fusarium temperatum and Aspergillus fumigatus. These findings suggest that NBMA could be developed into effective antifungal agents .

- Protein Interaction Studies : The structural characteristics of NBMA make it suitable for studying protein-protein interactions. Peptides containing NBMA can serve as probes to investigate these interactions, providing insights into biological processes.

Materials Science

NBMA is utilized in the synthesis of specialty chemicals and polymers due to its unique structural features. Its role as a building block in peptide synthesis allows for the creation of complex organic molecules that are essential in developing new materials with tailored properties.

Data Table: Applications of N-benzoyl-2-methylalanine

Case Study 1: Inhibition of DNA Methyltransferases

A series of N-benzoyl amino acid derivatives were synthesized and screened for their ability to inhibit DNMTs. Among these, a specific derivative exhibited significant inhibitory activity against DNMT1 and DNMT3A, showing potential for further development as a therapeutic agent targeting epigenetic dysregulation in cancer .

Case Study 2: Antifungal Activity Evaluation

In a study assessing the antifungal properties of various N-benzoyl amino acids, NBMA derivatives were tested against clinically relevant fungal strains. The results indicated notable antifungal activity, supporting the continued exploration of these compounds as viable treatments for fungal infections .

Mecanismo De Acción

The mechanism of action of N-benzoyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

N-benzoylalanine: Similar to N-benzoyl-2-methylalanine but lacks the methyl group on the alanine moiety.

N-benzoyl-2-aminobutyric acid: Contains an additional methylene group compared to this compound.

N-benzoyl-2-phenylalanine: Features a phenyl group instead of a methyl group on the alanine moiety.

Uniqueness: this compound is unique due to the presence of the methyl group on the alanine moiety, which can influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications .

Actividad Biológica

N-benzoyl-2-methylalanine, a derivative of the amino acid alanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to the nitrogen of the amino acid backbone. This modification influences its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that N-benzoyl derivatives can inhibit DNA methyltransferases (DNMTs), which are critical in epigenetic regulation. For instance, compounds derived from N-benzoyl amino acids have shown significant inhibition of DNMT1 and DNMT3A, suggesting potential applications in cancer therapy by reversing aberrant gene silencing associated with tumorigenesis .

- Antimicrobial Activity : Some studies have reported that N-benzoyl derivatives exhibit antimicrobial properties. Specifically, N-benzoyl amino esters have demonstrated antifungal activity against pathogens like Fusarium temperatum and Aspergillus fumigatus, indicating their potential as antifungal agents .

Case Studies

- DNA Methylation Inhibition :

- Antifungal Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

2-benzamido-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAMLHJXUICVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292729 | |

| Record name | N-benzoyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-51-8 | |

| Record name | N-Benzoyl-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 85157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57224-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(phenylformamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is particularly interesting about the reaction of N-benzoyl-2-methylalanine with copper(II) and trimethylamine N-oxide?

A1: The research demonstrates that this compound undergoes a specific chemical transformation when interacting with copper(II) in the presence of trimethylamine N-oxide. This reaction leads to the ortho-hydroxylation of the aromatic ring within the this compound structure []. This type of selective hydroxylation is significant in organic chemistry, as it can be challenging to achieve with high specificity using traditional methods.

Q2: What is the proposed mechanism behind this specific hydroxylation?

A2: While the exact mechanism isn't fully elucidated in the paper, the authors propose that the reaction proceeds through the formation of a transient copper(III) species []. This highly reactive copper species is thought to facilitate the insertion of a hydroxyl group (-OH) at the ortho position of the aromatic ring in this compound. Further studies would be needed to confirm this proposed mechanism and understand the detailed steps involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.